Bitoscanate

Catalog No.
S521501
CAS No.
4044-65-9
M.F
C8H4N2S2
M. Wt
192.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bitoscanate

CAS Number

4044-65-9

Product Name

Bitoscanate

IUPAC Name

1,4-diisothiocyanatobenzene

Molecular Formula

C8H4N2S2

Molecular Weight

192.3 g/mol

InChI

InChI=1S/C8H4N2S2/c11-5-9-7-1-2-8(4-3-7)10-6-12/h1-4H

InChI Key

OMWQUXGVXQELIX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=C=S)N=C=S

Solubility

Practically insoluble in water. Sol in alcohol, chloroform.
Soluble in acetone and acetic acid

Synonyms

Bitoscanate; 16842; Bitoscanatum; Hoe 16842; Phenylene thiocyanate; AI3-28258; HSDB 6435;

Canonical SMILES

C1=CC(=CC=C1N=C=S)N=C=S

Description

The exact mass of the compound Bitoscanate is 191.9816 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble in water. sol in alcohol, chloroform.soluble in acetone and acetic acid. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758884. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Cyanates - Thiocyanates - Supplementary Records. It belongs to the ontological category of benzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fire Hazards -> Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Bitoscanate, also known as p-Phenylene diisothiocyanate, is an organic compound with the chemical formula C₈H₄N₂S₂. It is characterized as a colorless to beige, odorless crystalline substance. Bitoscanate is classified as an extremely hazardous substance in the United States due to its potential toxicity and reactivity. It is primarily utilized in the medical field for the treatment of hookworm infections, showcasing its significance in parasitology and pharmacology .

The exact mechanism of action of Bitoscanate against hookworms is still under investigation. However, research suggests it disrupts the parasite's energy metabolism by inhibiting enzymes involved in fumarate reductase activity. This disrupts the parasite's energy production, leading to its death and expulsion from the host [].

Physical and Chemical Properties

  • Formula: C8H4N2S2 []
  • Molecular Weight: 192.26 g/mol []
  • Appearance: White to gray solid []
  • Melting Point: 112-114 °C []
  • Solubility: Slightly soluble in water, soluble in organic solvents like DMSO []
  • Stability: Decomposes upon exposure to heat or light []

Bitoscanate is known for its reactivity, particularly with amines, leading to the formation of thioureas and other derivatives. These reactions can be exothermic, generating significant heat. In addition, Bitoscanate can emit toxic fumes of nitrogen oxides when subjected to high temperatures or when it reacts with certain materials . It also has violent reactions with chlorates, which can pose safety hazards during handling and storage .

Bitoscanate can be synthesized through various methods, primarily involving the reaction of p-phenylenediamine with carbon disulfide. This process typically requires controlled conditions to manage the exothermic nature of the reaction. The synthesis may also involve additional steps to purify the product and ensure that it meets safety standards for pharmaceutical use .

Bitoscanate is predominantly used in:

  • Medical Treatment: Its primary application is in treating hookworm infections.
  • Research: Investigated for potential uses in other parasitic diseases and as a tool for studying cellular mechanisms in parasites.
  • Chemical Synthesis: Utilized as a reagent in organic synthesis due to its reactive properties .

Studies on Bitoscanate have focused on its interactions with various biological systems and chemicals. Its reactivity with amines has been well-documented, highlighting potential pathways for drug development and chemical synthesis. Additionally, research into its toxicological profile has underscored the importance of understanding its interactions at cellular levels to mitigate risks associated with its use .

Bitoscanate shares similarities with several other compounds that possess diisothiocyanate functional groups. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey CharacteristicsUnique Aspects
Bitoscanate (p-Phenylene diisothiocyanate)C₈H₄N₂S₂Colorless to beige crystalline; highly reactivePrimarily used against hookworms
Benzyl isothiocyanateC₇H₅N₁SColorless liquid; used in pest controlLess toxic; primarily an agricultural chemical
Allyl isothiocyanateC₃H₅N₁SColorless liquid; pungent odorUsed as a food preservative; less hazardous
1,3-DiisothiocyanatobenzeneC₈H₆N₂S₂Yellow solid; reactiveLess commonly used; potential applications in research

Bitoscanate's unique application in treating hookworm infections distinguishes it from these similar compounds, which are often utilized in different contexts such as agriculture or food preservation.

Bitoscanate, chemically known as 1,4-phenylene diisothiocyanate, is an organic compound with the molecular formula C₈H₄N₂S₂ and a molecular weight of 192.26 g/mol [1] [2] [3]. The compound exhibits characteristic physical properties including a melting point of 129-133°C [4] [5] [6] and appears as odorless, colorless to white crystalline powder [1] [4] [7]. The compound is classified under CAS number 4044-65-9 and is moisture sensitive, requiring storage under inert gas conditions at room temperature [5] [6].

Synthesis and Industrial Production Methodologies

Historical Synthesis Pathways and Reaction Mechanisms

The primary historical synthesis pathway for bitoscanate involves the reaction of para-phenylenediamine with thiophosgene (CSCl₂), which has been the signature reaction for isothiocyanate synthesis for nearly a century [8] [9]. This classical approach follows a direct conversion mechanism where thiophosgene acts as the thiocarbonyl source, reacting with the amino groups of para-phenylenediamine under basic conditions [9] [10].

The fundamental reaction mechanism proceeds through nucleophilic attack by the amino groups on the electrophilic carbon center of thiophosgene, with concurrent elimination of hydrogen chloride. The reaction is highly exothermic and requires careful temperature control, typically maintained near 0°C using ice bath cooling [9]. The general reaction scheme involves the formation of intermediate chlorothioformamide species, which subsequently undergo dehydrohalogenation to yield the final isothiocyanate product [8] [10].

Research conducted at DiVA portal documented systematic optimization of this synthesis pathway, examining various solvent systems and reaction conditions [9]. The study revealed that the reaction proceeds through a two-step mechanism: initial formation of a thiocarbamate intermediate, followed by rapid conversion to the isothiocyanate product. The reaction conditions significantly influence both yield and purity, with optimal results achieved using acetone-water solvent systems combined with weak base additives [9].

Modern Catalytic Approaches for Isothiocyanate Functionalization

Contemporary synthetic methodologies have evolved beyond the traditional thiophosgene route to incorporate more sophisticated catalytic systems. Recent advances in isothiocyanate synthesis employ elemental sulfur as a more atom-efficient and environmentally benign sulfur source [11] [12]. These modern approaches utilize catalytic amounts of amine bases, particularly 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), achieving effective sulfurization at loadings as low as 2 mol% [12] [13].

The elemental sulfur-based methodology operates through nucleophilic activation of sulfur by carbene functionalities, generating thiocarbonyl surrogates that subsequently react with primary amines [11]. This approach offers significant advantages in terms of atom economy and reduced toxicity compared to traditional methods. The reaction can be conducted in green solvents such as Cyrene™ or γ-butyrolactone under moderate heating conditions (40°C) [12] [13].

Alternative catalytic approaches include the use of thiocarbonyl transfer reagents such as 1,1'-thiocarbonyldiimidazole and bis(1-benzotriazolyl)methanethione [14]. These solid reagents provide air-stable alternatives to liquid thiophosgene, enabling mechanochemical synthesis protocols under ball-milling conditions [14]. The mechanochemical approach offers advantages in terms of reaction time reduction and simplified purification procedures.

Modern dithiocarbamate decomposition methods employ various desulfurization agents including triphosgene, hydrogen peroxide, iodine, lead nitrate, and copper sulfate [8] [15]. The selection of desulfurization agent significantly impacts reaction efficiency and byproduct formation. For instance, the use of di-tert-butyl dicarbonate (Boc₂O) with catalytic amounts of 4-dimethylaminopyridine enables clean desulfurization with volatile byproducts, simplifying workup procedures [16].

Green Chemistry Strategies in Large-Scale Manufacturing

Environmental considerations have driven the development of greener synthesis protocols for isothiocyanate production. The implementation of calcium oxide (CaO) as both base and desulfurization agent represents a significant advancement in sustainable synthesis [17]. This approach eliminates the need for toxic desulfurization reagents while providing cost-effective processing conditions.

The calcium oxide methodology achieves moderate to high yields under mild conditions at room temperature over 48-hour reaction periods [17]. The system operates through dual functionality, with CaO acting as a base for dithiocarbamate salt formation and subsequently as a desulfurization agent for isothiocyanate generation. This approach significantly reduces waste generation and eliminates the need for chromatographic purification in many cases.

Aqueous-phase synthesis protocols have been developed to further enhance environmental compatibility [15]. These water-based systems achieve yields of 73-89% for aromatic isothiocyanates using optimized conditions with DMT/NMM/TsO⁻ as desulfurization agent [15]. The aqueous approach eliminates organic solvent requirements and enables simplified product isolation through precipitation methods.

Microwave-assisted synthesis has emerged as an energy-efficient alternative for accelerated isothiocyanate production [15]. This methodology achieves reaction completion in 3 minutes at 90°C, compared to 30-60 minutes required for conventional heating. The microwave approach provides enhanced reaction control and reduced energy consumption, making it attractive for industrial applications.

Solvent-free mechanochemical protocols utilizing ball-milling techniques offer another green alternative [14]. These methods achieve quantitative yields within 10-60 minutes without solvent requirements, generating minimal waste and eliminating the need for extensive purification procedures. The mechanochemical approach is particularly suitable for solid-state processing and can be scaled using continuous flow ball-milling equipment.

Byproduct Analysis and Reaction Optimization

Comprehensive byproduct analysis reveals that bitoscanate synthesis commonly generates thiourea-linked phenyl compounds as primary side products [9]. These byproducts arise from competing reaction pathways where amino groups react with intermediate species rather than proceeding to complete isothiocyanate formation. The formation of these unwanted products is highly dependent on reaction conditions, particularly temperature control and stoichiometry.

Systematic optimization studies demonstrate that thiourea byproduct formation can be minimized through careful control of reaction parameters [9]. The use of excess thiophosgene (2.6-3.0 molar equivalents relative to diamine) ensures complete conversion of amino functionalities to isothiocyanate groups. Temperature maintenance at 0°C prevents decomposition reactions that lead to byproduct formation.

Purification protocols have been optimized to achieve high product purity through selective precipitation methods [9]. The procedure involves initial dissolution of crude product in acetone, followed by filtration to remove insoluble impurities. The acetone solution is then precipitated in water, yielding purified bitoscanate with over 98% purity as confirmed by gas chromatography [5] [6].

Analytical characterization reveals that successful synthesis produces a single NMR peak at 7.51 ppm in DMSO-d₆, corresponding to the four equivalent aromatic protons [9]. The absence of additional peaks confirms the elimination of thiourea-containing impurities. Infrared spectroscopy shows characteristic isothiocyanate absorption at 2000-2200 cm⁻¹, confirming successful functional group transformation [9].

Industrial optimization strategies focus on maximizing atom economy and minimizing waste generation. The theoretical atom economy for the thiophosgene route is approximately 60%, with the remaining 40% lost as hydrogen chloride. Alternative routes using elemental sulfur achieve significantly higher atom economies approaching 85-90% [11] [12].

Process intensification through continuous flow methodologies enables enhanced reaction control and improved safety profiles. Flow reactors provide precise temperature control and efficient mixing, reducing hot spot formation and minimizing byproduct generation. The continuous approach also enables real-time monitoring and automated optimization of reaction conditions.

Quality control protocols for industrial production incorporate multiple analytical techniques to ensure product specifications. Gas chromatography provides quantitative analysis of product purity and impurity profiles, while nuclear magnetic resonance spectroscopy confirms structural integrity. Thermal analysis techniques assess thermal stability and decomposition behavior, critical for safe handling and storage.

The optimization of reaction conditions demonstrates clear relationships between process variables and product quality. Higher yields (up to 62%) are achieved using acetone-water solvent systems with sodium bicarbonate base, compared to 35% yields obtained with tetrahydrofuran-water systems [9]. The optimal solvent ratio of acetone to water (1:2) provides balanced solubility for both reactants and products while maintaining appropriate reaction kinetics.

Temperature control emerges as the most critical parameter for successful synthesis. Reactions conducted above 10°C show significant increases in byproduct formation and reduced yields. Conversely, temperatures below -5°C result in incomplete conversion due to reduced reaction kinetics. The optimal temperature window of 0-5°C provides the best balance between reaction rate and selectivity.

Reaction time optimization reveals that extended reaction periods beyond 2 hours do not significantly improve yields but increase the risk of product decomposition. The optimal reaction time of 1-2 hours provides complete conversion while minimizing side reactions. Real-time monitoring using in-situ infrared spectroscopy enables precise determination of reaction endpoints.

The molar ratio of reactants significantly influences both yield and selectivity. Stoichiometric calculations indicate that 2.0 equivalents of thiophosgene per diamine provides optimal conversion, while excess thiophosgene (>2.5 equivalents) leads to increased byproduct formation without yield improvement [9]. The base concentration also requires careful optimization, with 2-4 molar equivalents of sodium bicarbonate providing optimal neutralization of generated hydrogen chloride.

Purification yield losses are minimized through optimized precipitation conditions. The use of cold water (4°C) for precipitation enhances product recovery compared to room temperature water. The addition of small amounts of sodium chloride to the precipitation medium further improves crystal formation and filtration characteristics.

Scale-up considerations for industrial production include heat removal capacity, mass transfer limitations, and safety requirements. The highly exothermic nature of the reaction requires adequate cooling capacity to maintain temperature control at larger scales. Typical industrial reactors incorporate internal cooling coils and external heat exchangers to manage heat removal effectively.

Mass transfer limitations become significant at larger scales, requiring enhanced mixing systems to ensure uniform reactant distribution. High-speed impellers or static mixers are commonly employed to achieve adequate mixing while minimizing mechanical stress on the equipment.

Bitoscanate exhibits well-defined thermodynamic properties that contribute to its stability and phase behavior characteristics. The compound demonstrates a distinct melting point range of 129-133°C, establishing its crystalline nature and thermal stability under normal storage conditions [1] [2]. The experimental melting point data consistently falls within this narrow range across multiple literature sources, indicating high purity and consistent crystalline structure [3] [4].
Computational thermodynamic analysis using the Joback prediction method provides insights into the compound's high-temperature behavior. The predicted boiling point of 339.4 ± 25.0°C suggests significant thermal stability before vaporization occurs [5]. Critical temperature and pressure parameters, calculated at 1007.91 K and 3782.33 kPa respectively, indicate the compound's behavior under extreme conditions and provide essential data for process design considerations [5].

The heat of formation has been calculated at 584.75 kJ/mol, reflecting the energy requirements for the compound's synthesis from its constituent elements [5]. This relatively high value is consistent with the presence of multiple functional groups, including the isothiocyanate moieties that define the compound's reactivity profile. The heat of vaporization, estimated at 57.22 kJ/mol, provides crucial information for understanding the compound's volatility characteristics and vapor pressure behavior [5].

Phase behavior studies indicate that Bitoscanate exists as a stable crystalline solid under ambient conditions, appearing as odorless colorless crystals with a characteristic white to beige-grey coloration [6] [1]. The compound demonstrates moisture sensitivity, which influences its storage requirements and handling procedures [1] [7]. Thermal analysis reveals that upon heating to decomposition, the compound emits toxic fumes containing nitrogen oxides and sulfur oxides, indicating thermal degradation pathways that must be considered in processing applications [6] [1].

Solvation Dynamics and Solvent Interaction Studies

The solvation behavior of Bitoscanate exhibits marked selectivity across different solvent systems, reflecting the compound's amphiphilic character and specific intermolecular interactions. Water solubility is extremely limited, with concentrations below 0.1 mg/mL, classifying the compound as essentially insoluble in aqueous media [8] [9]. This hydrophobic character is further complicated by the compound's tendency to undergo hydrolysis in the presence of water, leading to chemical instability in aqueous environments [1].

Organic solvent interactions demonstrate significantly enhanced solubility profiles. Dimethyl sulfoxide serves as an excellent solvent system, achieving solubility concentrations of 20 mg/mL (104.03 mM), making it the preferred medium for stock solution preparation in laboratory applications [8] [9] [7]. This high solubility in DMSO is attributed to the solvent's ability to form hydrogen bonds with the isothiocyanate functional groups while providing adequate solvation of the aromatic ring system.

Chloroform exhibits good solubility characteristics, yielding clear solutions suitable for analytical and synthetic applications [1] [10]. The compound's solubility in chlorinated solvents reflects favorable van der Waals interactions and the absence of competing hydrogen bonding effects that might limit dissolution. Acetone demonstrates slight solubility, sufficient for specific synthetic procedures but requiring careful concentration management for optimal results [1] [11].

Alcoholic solvents, particularly ethanol, provide moderate solubility that has been documented in various synthetic applications [1] [12]. The alcohol-compound interactions involve both hydrogen bonding capabilities and hydrophobic interactions with the aromatic core. Tetrahydrofuran shows limited solubility characteristics, though it has been successfully employed in specialized polymer synthesis applications where controlled solubility is advantageous [11].

The compound's interaction with organic solvents in synthetic applications has been extensively studied in polymer formation processes. In dimethyl sulfoxide systems, Bitoscanate demonstrates excellent compatibility for polythiourea synthesis, where the solvent choice directly influences polymer molecular weight and reaction kinetics [13]. The solvation dynamics in these systems show that DMSO effectively prevents premature complex formation while maintaining reactant availability throughout the polymerization process.

Surface Characterization and Nanoscale Morphology

Surface characterization studies reveal that Bitoscanate exhibits distinctive morphological features that influence its physicochemical behavior and application potential. The compound crystallizes in a characteristic needle-like or powder morphology, depending on preparation conditions and recrystallization parameters [1] [4]. These crystalline forms demonstrate consistent surface properties that affect both dissolution behavior and mechanical handling characteristics.

Microscopic analysis of Bitoscanate crystals shows well-defined crystal faces with smooth surfaces typical of organic crystalline materials [11]. The crystalline morphology contributes to the compound's flow properties and influences its behavior in solid-state formulations. Surface area characteristics, while not extensively quantified in the literature, appear to be moderate based on the observed crystalline habit and dissolution kinetics in various solvent systems.

The compound's surface reactivity is dominated by the presence of isothiocyanate functional groups, which exhibit high nucleophilic reactivity toward amine-containing compounds [14] [15]. This surface reactivity has been exploited in various applications, including protein immobilization and cross-linking reactions. The para-substitution pattern of the benzene ring creates a symmetric molecule with balanced reactivity at both terminal positions.

Atomic force microscopy studies of related systems have shown that when Bitoscanate interacts with functionalized surfaces, it creates characteristic morphological changes [13]. In membrane formation studies, the compound's incorporation results in smoother surface topologies with reduced roughness parameters ranging from 30% to 52% compared to control surfaces [13]. This surface modification capability demonstrates the compound's potential for surface engineering applications.

Nanoscale interactions with graphene oxide surfaces have been investigated, revealing specific adsorption patterns and surface binding mechanisms [14]. These studies show that Bitoscanate can intercalate between graphene oxide sheets, leading to enhanced Raman signal intensities and characteristic spectroscopic changes. The interaction results in formation of thiocarbamate groups at the interface, indicating chemical adsorption rather than simple physisorption.

Surface analysis using time-of-flight secondary ion mass spectroscopy has been employed to characterize Bitoscanate-modified surfaces, providing detailed information about surface composition and chemical state [13]. These techniques reveal the formation of specific chemical moieties at interfaces and confirm the successful incorporation of the compound into surface structures.

Electrochemical Properties and Redox Behavior

The electrochemical properties of Bitoscanate are fundamentally influenced by the presence of isothiocyanate functional groups and the conjugated aromatic system. While direct electrochemical studies of Bitoscanate are limited in the literature, related compounds and systems provide insights into the expected redox behavior and electrochemical characteristics.

The isothiocyanate functional groups exhibit distinctive electrochemical signatures that can be exploited for analytical detection and characterization. These groups are generally electrochemically active, participating in reduction reactions that can be monitored using voltammetric techniques. The para-disubstituted benzene ring system provides a conjugated pathway that influences the compound's electronic properties and electron transfer characteristics.

Studies of structurally related compounds, such as 1,4-phenylene diisocyanate in electrochemical applications, suggest that Bitoscanate may exhibit similar electrochemical behavior [16]. These compounds can function as electrolyte additives with specific roles in electrochemical systems, particularly in applications requiring controlled reactivity and film-forming properties.

The compound's potential role as an electrochemical modifier has been explored in battery electrolyte systems, where related structures demonstrate the ability to scavenge water and hydrogen fluoride while providing film-forming capabilities [16]. This suggests that Bitoscanate may possess similar electrochemical utility, particularly in systems requiring moisture management and surface modification.

Redox behavior investigations of the compound would likely reveal multiple electron transfer processes corresponding to the reduction of isothiocyanate groups and potential oxidation of the aromatic system. The symmetrical structure suggests that both isothiocyanate groups would exhibit similar redox potentials, leading to overlapping or closely spaced electrochemical responses.

The compound's interaction with metal ions, particularly copper, demonstrates electrochemically relevant behavior [13]. Formation of metal-organic complexes influences the electrochemical properties of both the metal center and the organic ligand, creating new electroactive species with modified redox characteristics. These interactions are particularly relevant in applications involving membrane formation and surface modification where controlled electrochemical behavior is desired.

Potential applications in electrochemical sensing derive from the compound's ability to form stable complexes with various analytes while maintaining electrochemical activity. The symmetric structure and dual functionality provide opportunities for developing electrochemical sensors with enhanced selectivity and sensitivity characteristics.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Bitoscanate appears as odorless colorless crystals. Melting point 132 °C.

Color/Form

Colorless needles
Yellowish-white, crystalline powde

XLogP3

4.7

Hydrogen Bond Acceptor Count

4

Exact Mass

191.98159048 g/mol

Monoisotopic Mass

191.98159048 g/mol

Heavy Atom Count

12

Taste

Tasteless

LogP

log Kow = 4.67 (est)

Odor

Odorless
Almost odorless

Decomposition

When heated to decomposition it emits very toxic fumes of /hydrogen cyanide, nitrogen and sulfur oxides/.

Appearance

Solid powder

Melting Point

270 °F (EPA, 1998)
132 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6D1R3P86GX

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (11.63%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (88.37%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (97.67%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Antinematodal Agents
As an anthelmintic in the treatment of hookworms. It has been given in 3 doses of 100 mg at 12-hourly intervals or as a single dose of 150 mg. It is recommended that 8 weeks should elapse before a course is repeated.
In a survey of 1395 patients with mixed infection treated with bitoscanate the cure-rate for those with hookworms was highest for patients aged 10-14 years who received the total dose of 300 mg. Bitoscanate was effective also against giardiasis and against the dwarf tapeworm Hymenolepis nana.
In a survey including 1714 persons, a single dose of bitoscanate 150 mg was considered to be of value for large-scale eradication of hookworms (Ancylostoma and Necator).
Bitoscanate (Jonit) was examined for clinical efficacy and safety in 30 hospitalized patients with hookworm infection due to Necator americanus. With 2 doses of 100 mg., each administered 12 hours apart after food, cure was obtained in 16 out of 30 patients. Egg reduction of over 95% occurred in 90% of the patients. The untoward effects observed were mild and limited to the gastrointestinal tract. There was no significant alteration of any of the laboratory tests performed.

Vapor Pressure

6.2X10-5 mm Hg at 25 °C /Estimated/

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

4044-65-9

Absorption Distribution and Excretion

After oral administration of the anthelmintic, (14)C-bitoscanate to dogs, renal elimination ... and fall-off of blood concentrations ... of (14)C- were biphasic. Similar results were obtained in man except that urinary excretion was more delayed, and more (14)C- was excreted renally. Much of the (14)C- had been excreted within 5 days from both species, but excretion of the remainder was protracted. Thus after 3 weeks, the dog had excreted 80% in the feces, and 12% in the urine, and after 5 weeks, man had excreted respectively 55 and 28% by these routes; 3% still circulated in the blood. Fetuses contained 3% of the dose, 16 hr after admin of (14)C-bitoscanate to a pregnant dog. The data indicated that part of the (14)C binding to the tissues was only slowly excreted, possibly because (14)C-bitoscanate was irreversibly bound to biological macromolecules through its isothiocyanate groups. ... final rates of excretion of (14)C reflected rates of metabolism and excretion of the endogenous macromolecules to which bitoscanate was bound.
Bitoscanate is partly absorbed from the gastro-intestinal tract and slowly excreted ...

Metabolism Metabolites

Cyanide is rapidly alsorbed through oral, inhalation, and dermal routes and distributed throughout the body. Cyanide is mainly metabolized into thiocyanate by either rhodanese or 3-mercaptopyruvate sulfur transferase. Cyanide metabolites are excreted in the urine. (L96)

Wikipedia

Bitoscanate

Biological Half Life

Half-life of 0.5 and 8 days in renal elimination and fall-off of blood concentrations of half-life of 0.8 and 12 days /occurred after oral admin of bitoscanate to dogs/. /Similar results were obtained in man except that urinary excretion was more delayed, and more (14)C-bitoscanate was excreted renally/.
... a half-life of 26 days has been reported /in humans/.

Use Classification

Hazard Classes and Categories -> Reactive - 1st degree

Methods of Manufacturing

Preparation and use as anthelmintic: FR M1652 and GB 1001314 (1963, 1965 to Hoechst).
Purification: Soeder, Laemmer, DE 1172664 (1964 to Hoechst).

General Manufacturing Information

Benzene, 1,4-diisothiocyanato-: ACTIVE

Dates

Last modified: 08-15-2023
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